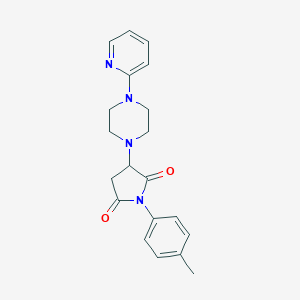![molecular formula C21H17N5O2S B304533 ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304533.png)
ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfide derivative of the furo[2,3-d]pyrimidine scaffold, which has been extensively studied for its biological activities.
作用機序
The mechanism of action of ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been reported that this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, this compound has been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of using ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide in lab experiments is its potential as a therapeutic agent for various diseases. Its cytotoxic, antiviral, and antibacterial activities make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for research on ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in order to minimize potential toxicity to normal cells.
合成法
The synthesis of ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has been reported in the literature. The synthesis involves the reaction of 4-methyl-2-phenylfuro[2,3-d]pyrimidine-5-carbonitrile with hydrazine hydrate to form 4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidine-6-carbohydrazide. The carbohydrazide is then reacted with ethyl chloroformate and sodium azide to form the desired compound.
科学的研究の応用
Ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has shown promising biological activities in various scientific research applications. This compound has been studied for its potential as an anticancer agent, antiviral agent, and antimicrobial agent. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide |
|---|---|
分子式 |
C21H17N5O2S |
分子量 |
403.5 g/mol |
IUPAC名 |
6-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-4-methyl-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N5O2S/c1-3-29-21-25-24-20(28-21)17-16(26-11-7-8-12-26)15-13(2)22-18(23-19(15)27-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 |
InChIキー |
ZXJYFPLUIIEVAI-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(O1)C2=C(C3=C(N=C(N=C3O2)C4=CC=CC=C4)C)N5C=CC=C5 |
正規SMILES |
CCSC1=NN=C(O1)C2=C(C3=C(N=C(N=C3O2)C4=CC=CC=C4)C)N5C=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)



![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)
![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)